molecular formula C19H21F3N4O3 B2446194 6-Methyl-3-{2-oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2380033-21-4

6-Methyl-3-{2-oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2446194
CAS No.: 2380033-21-4
M. Wt: 410.397
InChI Key: RKFPGUVKJJPAIU-UHFFFAOYSA-N
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Description

6-Methyl-3-{2-oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrimidinone core with various substituents, including a trifluoromethyl group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions to introduce the trifluoromethyl group . The reaction conditions often require palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-{2-oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidinone core or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

6-Methyl-3-{2-oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-{2-oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-{2-oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of a pyrimidinone core with a trifluoromethyl-substituted pyridine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-methyl-3-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3/c1-13-9-17(27)26(12-23-13)10-18(28)25-7-5-14(6-8-25)11-29-16-4-2-3-15(24-16)19(20,21)22/h2-4,9,12,14H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFPGUVKJJPAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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